![molecular formula C23H20N4O4 B2462881 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-07-4](/img/structure/B2462881.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
The compound has been synthesized as a possible therapeutic agent for Alzheimer’s disease . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .
Antibacterial Agent
The compound has been synthesized as a potent antibacterial agent . The synthesized derivatives were screened for their antibacterial potential .
Enzyme Inhibitor
The compound has shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes are involved in various biological processes, and their inhibition can have therapeutic effects.
Anticancer Property
The compound has shown anticancer properties. A clonogenic long-term survival assay of the compound against HCT116 human colon cancer cells showed an anti-cancer ability, with GI50 value of 24.9 μM .
Aurora Kinases Inhibitor
Docking experiments within the active sites of aurora kinase A and B were carried out to explain the anti-cancer property of the compound . Aurora kinases are enzymes that play a crucial role in cell division, and their inhibition can prevent the proliferation of cancer cells.
Crystal Structure Analysis
The compound has been used in crystal structure analysis . Understanding the crystal structure of a compound is crucial for predicting its physical and chemical properties.
Material Science Applications
The unique structure of the compound enables various applications in material science. It can be used in the development of new materials with desired properties.
Organic Synthesis
The compound is used in organic synthesis. Its unique structure can be leveraged to synthesize other complex organic compounds.
Wirkmechanismus
- Target of Action The primary target of this compound is the N- (2,3-dihydro-1,4-benzodioxin-6-yl)-4- [methyl (methylsulfonyl)amino]benzamide pathway . This pathway is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-26-13-17(22(28)24-15-8-9-19-20(12-15)31-11-10-30-19)21-18(14-26)23(29)27(25-21)16-6-4-3-5-7-16/h3-9,12-14H,2,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEQZWPGFFVJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.